1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Preparation Methods
The synthesis of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under basic conditions.
Introduction of the Thiazole Ring: This is typically achieved through a condensation reaction involving thioamides and α-haloketones.
Attachment of the Pyridazine Ring: This step often involves the use of hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, using reagents like alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include those with analogous ring structures or functional groups, such as:
1-(6-METHYLPYRIDIN-3-YL)-2-[4-(METHYLSULFONYL)PHENYL]ETHANONE: This compound shares a similar pyridine ring and is studied for its anti-inflammatory properties.
2-(4-MESYLPHENYL)-1-(6-METHYLPYRIDIN-3-YL)-ETHAN-1-ONE: Another related compound with potential therapeutic applications.
The uniqueness of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-15-7-8-19(25-24-15)26-11-9-16(10-12-26)20(27)22-13-18-14-28-21(23-18)17-5-3-2-4-6-17/h2-8,14,16H,9-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIBTFTFWPQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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